molecular formula C10H7N B570213 1h-Cyclobuta[b]cyclopenta[e]pyridine CAS No. 114584-70-2

1h-Cyclobuta[b]cyclopenta[e]pyridine

Número de catálogo: B570213
Número CAS: 114584-70-2
Peso molecular: 141.173
Clave InChI: VNKBRWUBGFZUMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Cyclobuta[b]cyclopenta[e]pyridine is a polycyclic heteroaromatic compound featuring fused cyclobutane, cyclopentane, and pyridine rings. Its unique bicyclic framework distinguishes it from simpler pyridine derivatives, as the strained cyclobutane ring introduces distinct electronic and steric properties. The cyclopenta[c]pyridine scaffold, for instance, is a hallmark of monoterpene pyridine alkaloids (MTPAs) and is associated with diverse pharmacological activities, including antiviral, antibacterial, and anti-inflammatory effects .

Propiedades

Número CAS

114584-70-2

Fórmula molecular

C10H7N

Peso molecular

141.173

InChI

InChI=1S/C10H7N/c1-2-7-6-8-4-5-10(8)11-9(7)3-1/h1-3,5-6H,4H2

Clave InChI

VNKBRWUBGFZUMN-UHFFFAOYSA-N

SMILES

C1C=C2C1=CC3=CC=CC3=N2

Sinónimos

1H-Cyclobuta[b]cyclopenta[e]pyridine(9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Features

  • 1H-Cyclobuta[b]cyclopenta[e]pyridine vs. Cyclopenta[c]pyridine Derivatives: The cyclopenta[c]pyridine core lacks the cyclobutane ring present in this compound, resulting in reduced ring strain and greater conformational flexibility. For example, phenyl-substituted cyclopenta[c]pyridine derivatives (e.g., compounds 59–84 from Ganoderma spp.) exhibit planar geometries that facilitate π-π stacking interactions in biological targets .
  • Comparison with Pyrazolo[3,4-b]pyridines :
    Pyrazolo[3,4-b]pyridines share a fused bicyclic system but replace the cyclopentane/cyclobutane rings with a pyrazole moiety. This substitution enhances nitrogen-rich pharmacophores, improving interactions with enzymes like kinases .

Bioactivity Profiles

Compound Class Notable Bioactivities IC50/EC50 Values Reference
Cyclopenta[c]pyridines Anti-TMV (e.g., compound 109), insecticidal (e.g., compound 112) 40–45% inhibition at 500 µg/mL
This compound Hypothesized neuropharmacological or antiviral activity (based on structural analogs) Not reported
Pyridine Alkaloids (e.g., Sinensine C) Cytoprotective, FXIIa inhibition (compound D) 10–40 µM (FXIIa)

Cyclopenta[c]pyridine derivatives exhibit robust anti-TMV (tobacco mosaic virus) activity, with compound 109 showing 40.2–44.9% inhibition at 500 µg/mL . Their insecticidal effects, however, are less pronounced unless modified at the 2-position (e.g., compound 112) . For this compound, the strained cyclobutane ring may enhance binding to rigid enzymatic pockets, analogous to cyclopropane-containing drugs like rilpivirine.

Pharmacological Potential

  • Cyclopenta[c]pyridines are explored as GPR40 agonists (for diabetes) and CGRP receptor antagonists (for migraines) .
  • The cyclobutane ring in this compound could improve metabolic stability or blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Métodos De Preparación

Cyclocondensation with Propanedinitrile

Cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of sodium alkoxide catalysts generates 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. This method, adaptable for introducing cyclobutane moieties, proceeds via Michael addition followed by alkoxide-mediated cyclization. Infrared spectroscopy (2204 cm⁻¹ for nitrile stretches) and NMR data confirm the formation of cyclopenta[b]pyridine cores.

Transition Metal-Catalyzed Cascade Reactions

Pd/Au-Relay Catalyzed Heck/Sonogashira Coupling

A diastereoselective synthesis of octahydro-1H-cyclopenta[c]pyridine skeletons employs Pd-catalyzed intramolecular Heck cyclization followed by Au-mediated 1,5-enyne cyclization. Using (Z)-1-iodo-1,6-diene and alkynes, this method achieves >99.5:1 diastereoselectivity with IPrAuCl/AgBF₄ as the catalyst system (Table 1).

Table 1. Representative Conditions for Pd/Au-Relay Catalysis

SubstrateCatalystYield (%)Diastereomeric Ratio
(Z)-1-Iodo-1,6-dienePd(OAc)₂ (2 mol%)7899.5:1
Alkyne derivativeIPrAuCl/AgBF₄8299.5:1

Adapted from.

Gold-Catalyzed 1,5-Enyne Cyclization

Following Heck cyclization, Au catalysts promote 1,5-enyne cyclization to form the cyclopenta ring. The use of hydrophobic menthol auxiliaries like 8-(p-octyloxy)phenylmenthol enhances reaction efficiency in micellar systems, as demonstrated in related cyclopentane syntheses.

Photochemical [2+2] Cycloadditions for Cyclobutane Formation

Diastereodifferentiating [2+2] Photocycloadditions

Chiral cyclohexenonecarboxylates undergo [2+2] photocycloaddition with olefins like cyclopentene to form cyclobutane rings with high diastereoselectivity. For instance, irradiation of menthol-modified cyclohexenones with cyclopentene in surfactant-containing aqueous media yields cycloadducts, providing a pathway to introduce the cyclobutane moiety (Scheme 1).

Scheme 1. Photocycloaddition for Cyclobutane Synthesis

  • Substrate: Chiral cyclohexenonecarboxylate

  • Olefin: Cyclopentene

  • Conditions: 254 nm UV, SDS surfactant, H₂O

  • Outcome: Cyclobutane-fused product (dr > 20:1)

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Key Methods

MethodYield Range (%)DiastereoselectivityScalability
Pd/Au-Relay Catalysis78–82>99.5:1High
Microwave Bicyclization61–82ModerateModerate
Photocycloaddition65–75>20:1Low

Q & A

Q. What established synthetic routes are available for 1H-Cyclobuta[b]cyclopenta[e]pyridine, and how do reaction conditions influence yield and stereochemistry?

The synthesis of bicyclic pyridine derivatives, including octahydro-1H-cyclopenta[b]pyridine, often employs transition metal-catalyzed strategies. For example, Pd/Au-catalyzed diastereoselective synthesis from (Z)-1-iodo-1,6-diene and alkyne precursors enables precise stereochemical control . Aldolase-catalyzed reactions are also used to generate N-heterocycles, offering asymmetric synthesis advantages. Solvent choice (e.g., ethanol or DMF) and temperature are critical for minimizing by-products and maximizing efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and purity, while X-ray crystallography provides definitive structural validation of fused bicyclic systems . High-resolution mass spectrometry (HRMS) further corroborates molecular formulas.

Q. What are the critical handling and storage protocols for this compound in experimental settings?

The compound requires storage in dry, ventilated environments at controlled temperatures (2–8°C) to prevent degradation. Containers must be tightly sealed to avoid moisture absorption, and exposure to ignition sources should be minimized due to flammability risks .

Q. What common impurities arise during the synthesis of cyclopenta[b]pyridine derivatives, and how are they identified?

By-products such as regioisomers or incomplete hydrogenation intermediates are typical. Chromatographic separation (HPLC or GC-MS) and differential solubility analysis in polar/non-polar solvents are used for identification .

Advanced Research Questions

Q. How can diastereoselectivity challenges in octahydro-1H-cyclopenta[b]pyridine synthesis be systematically addressed?

Catalyst tuning (e.g., chiral ligands in Pd/Au systems) and reaction kinetics modeling are key. For instance, steric hindrance around catalytic sites can enhance stereochemical outcomes. Computational tools like density functional theory (DFT) predict transition states to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of cyclopenta[b]pyridine derivatives?

Meta-analyses of pharmacological datasets, combined with in vitro validation (e.g., enzyme inhibition assays), help reconcile discrepancies. Critical evaluation of experimental variables (e.g., cell lines, dosing regimens) is necessary to contextualize conflicting results .

Q. How do computational models predict the reactivity and pharmacological interactions of this compound?

Molecular docking simulations and molecular dynamics (MD) track binding modes with biological targets like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., substituent electronegativity) with activity profiles .

Q. How is the binding affinity of octahydro-1H-cyclopenta[b]pyridine derivatives to biological targets quantitatively assessed?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure real-time binding kinetics and thermodynamic parameters (e.g., Kd, ΔH). Competitive assays using radiolabeled ligands further validate specificity .

Q. What limitations exist in scaling up laboratory syntheses of this compound for preclinical studies?

Challenges include catalyst recyclability, solvent volume reduction, and purification scalability. Continuous flow reactors and microwave-assisted synthesis improve efficiency but require optimization to maintain stereochemical fidelity .

Q. How do researchers validate experimental data when literature reports on cyclopenta[b]pyridine derivatives conflict?

Reproducibility studies using standardized protocols (e.g., OECD guidelines) and cross-laboratory collaborations are essential. Secondary data analysis with advanced statistical methods (e.g., Bayesian inference) quantifies uncertainty and identifies systemic biases .

Methodological Notes

  • Stereochemical Analysis : Always pair NMR data with X-ray crystallography for unambiguous confirmation of diastereomers .
  • Data Validation : Use tools like Grubbs’ test to identify outliers in pharmacological datasets .
  • Safety Compliance : Adhere to ISO standards for chemical storage and disposal to mitigate health and environmental risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.